
6-Hydroxymethyl Exemestane-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxymethyl Exemestane-d3 is a deuterated analog of 6-Hydroxymethyl Exemestane, a derivative of Exemestane. Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer. The deuterated form, this compound, is labeled with deuterium, which can be useful in various research applications, particularly in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves the introduction of deuterium into the 6-Hydroxymethyl Exemestane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps in the synthesis include:
Starting Material: The synthesis begins with Exemestane or its precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents or deuterium gas under catalytic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Hydroxymethyl Exemestane-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-carboxy Exemestane-d3.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
6-Hydroxymethyl Exemestane-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Exemestane.
Biological Research: It is used in studies related to estrogen-receptor-positive breast cancer.
Chemical Research: The compound is used as a reference standard in analytical chemistry.
Industrial Applications: It is used in the development of new drugs and therapeutic agents.
作用机制
6-Hydroxymethyl Exemestane-d3, like Exemestane, acts as an irreversible steroidal aromatase inhibitor. It binds to the active site of the aromatase enzyme, leading to permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are related to estrogen biosynthesis.
相似化合物的比较
Similar Compounds
Exemestane: The parent compound, used as an aromatase inhibitor.
Anastrozole: A non-steroidal aromatase inhibitor.
Letrozole: Another non-steroidal aromatase inhibitor.
Uniqueness
6-Hydroxymethyl Exemestane-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both research and industrial applications.
属性
分子式 |
C20H24O3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3 |
InChI 键 |
MNBSDZVEXCMDRX-XWURDPMBSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO |
规范 SMILES |
CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



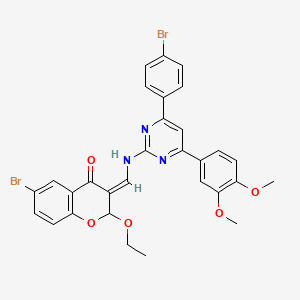
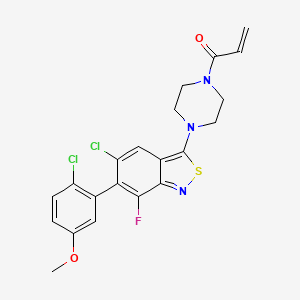
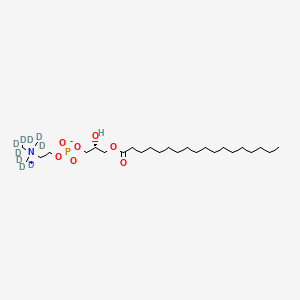
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)

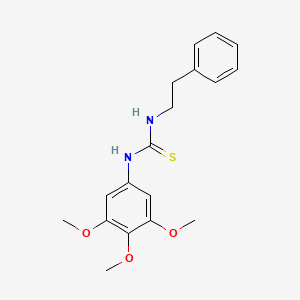

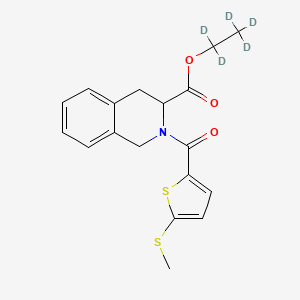
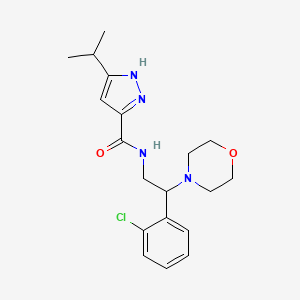

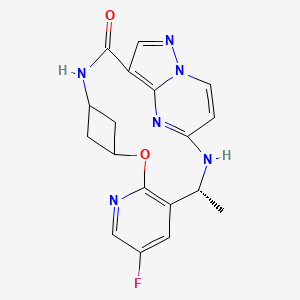
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

